4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile
Overview
Description
4-[3,‘5’-Bis(trifluoromethyl)phenoxy]phthalonitrile is a phthalonitrile derivative known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high thermal and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,‘5’-Bis(trifluoromethyl)phenoxy]phthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 4-[3,‘5’-bis(trifluoromethyl)phenoxy]phenol in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a suitable solvent, often dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3,‘5’-Bis(trifluoromethyl)phenoxy]phthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phthalonitrile group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted phthalonitrile derivatives.
Scientific Research Applications
4-[3,‘5’-Bis(trifluoromethyl)phenoxy]phthalonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[3,‘5’-Bis(trifluoromethyl)phenoxy]phthalonitrile is primarily related to its ability to form stable complexes with metals. These complexes can act as photosensitizers in photodynamic therapy, generating reactive oxygen species (ROS) that can destroy cancer cells . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Trifluoromethyl)phenoxy]phthalonitrile: Similar in structure but with fewer trifluoromethyl groups, leading to different chemical properties.
3,5-Bis(trifluoromethyl)phenol: Another compound with trifluoromethyl groups, used in different chemical reactions and applications.
Uniqueness
4-[3,‘5’-Bis(trifluoromethyl)phenoxy]phthalonitrile is unique due to the presence of multiple trifluoromethyl groups, which enhance its thermal and chemical stability. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F6N2O/c17-15(18,19)11-4-12(16(20,21)22)6-14(5-11)25-13-2-1-9(7-23)10(3-13)8-24/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLYLUDPYFGKEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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